N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide
Description
The compound N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide (referred to as the "target compound" hereafter) is a benzothiazole derivative characterized by a 2-fluorophenylamino group, a sulfanyl-linked acetamide moiety, and a phenoxyacetamide side chain.
Properties
Molecular Formula |
C23H18FN3O3S2 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
N-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C23H18FN3O3S2/c24-17-8-4-5-9-18(17)26-22(29)14-31-23-27-19-11-10-15(12-20(19)32-23)25-21(28)13-30-16-6-2-1-3-7-16/h1-12H,13-14H2,(H,25,28)(H,26,29) |
InChI Key |
JDUVVOBMKJSGBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-PHENOXYACETAMIDE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. These methods are designed to ensure consistent quality and scalability. Key considerations include the selection of cost-effective reagents, efficient reaction conditions, and robust purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the benzothiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the phenoxyacetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzothiazole ring or phenoxyacetamide group .
Scientific Research Applications
N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-PHENOXYACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is investigated for use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole ring and phenoxyacetamide group are key structural features that enable the compound to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The target compound’s analogs differ primarily in substituents on the phenyl ring, benzothiazole core, and side chains. Below is a comparative analysis based on available
Table 1: Structural and Physicochemical Comparison
Key Observations:
The mesityl (2,4,6-trimethylphenyl) group in increases steric bulk, which may hinder binding to compact active sites but improve membrane permeability. The 6-trifluoromethyl substituent in significantly elevates lipophilicity, a trait often correlated with enhanced blood-brain barrier penetration in antineoplastic agents.
Benzothiazole Core Modifications :
Pharmacological Implications
While direct activity data for the target compound are unavailable, insights can be drawn from related compounds:
- Antineoplastic Potential: Analogs with trifluoromethyl groups (e.g., ) are explicitly cited as antineoplastic agents, suggesting that the target compound’s fluorophenyl group may confer similar activity .
- Kinase Inhibition : The benzothiazole scaffold in sotuletinib (a tyrosine kinase inhibitor) supports the hypothesis that the target compound could interact with kinase domains, particularly if the 2-fluorophenyl group engages in hydrophobic interactions.
Biological Activity
N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core linked to a phenoxyacetamide moiety. Its structure can be represented as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H18FN3O3S |
| Molecular Weight | 385.43 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzothiazole and phenoxyacetamide moieties enhance binding affinity to various enzymes and receptors, potentially influencing pathways related to cancer and inflammation.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in tumor growth or inflammatory responses.
- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that derivatives of benzothiazole compounds exhibit a broad spectrum of biological activities, including:
-
Anticancer Activity : Several studies have reported that similar compounds can inhibit the proliferation of various cancer cell lines, such as breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells .
Cell Line IC50 (μM) MDA-MB-231 6.46 SK-Hep-1 6.56 - Antimicrobial Properties : Compounds with similar structures have demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi like Candida albicans .
- Antioxidant Activity : Some derivatives have shown the ability to scavenge reactive oxygen species (ROS), suggesting potential neuroprotective properties .
Study 1: Anticancer Efficacy
A study evaluated the antiproliferative effects of various benzothiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth with IC50 values ranging from 5 to 10 μM across different cell lines .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) for effective compounds was determined to be around 50 μg/mL, indicating high potency .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the phenoxy and benzothiazole moieties can significantly alter biological activity. For instance:
- Substitution on the benzothiazole ring enhances anticancer potency.
- Alterations in the phenoxy group can improve binding affinity to target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
